molecular formula C10H14O2S B13791397 Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide CAS No. 92688-78-3

Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide

Cat. No.: B13791397
CAS No.: 92688-78-3
M. Wt: 198.28 g/mol
InChI Key: DXVRXYKJPYFGNE-UHFFFAOYSA-N
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Description

Properties

CAS No.

92688-78-3

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

3λ6-thiatricyclo[5.2.2.02,6]undec-8-ene 3,3-dioxide

InChI

InChI=1S/C10H14O2S/c11-13(12)6-5-9-7-1-3-8(4-2-7)10(9)13/h1,3,7-10H,2,4-6H2

InChI Key

DXVRXYKJPYFGNE-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3C2S(=O)(=O)CC3

Origin of Product

United States

Preparation Methods

Oxidation of Hexahydrobenzo[c]thiophene

One of the primary synthetic routes to this compound is the oxidation of the corresponding hexahydrobenzo[c]thiophene precursor. This method involves:

  • Starting from hexahydrobenzo[c]thiophene, which contains the bicyclic structure without the dioxide groups.
  • Oxidizing the sulfur atom using strong oxidizing agents such as peracids (e.g., meta-chloroperbenzoic acid) or transition metal-based oxidants.
  • Careful control of reaction parameters (temperature, solvent, oxidant concentration) is necessary to achieve selective oxidation to the sulfone (2,2-dioxide) without overoxidation or ring degradation.
  • The reaction is typically monitored and confirmed by spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to ensure the integrity of the bicyclic structure and successful sulfone formation.

Acid-Catalyzed Cyclization of Myrcene Sulphone Derivatives (Sulpholene Route)

A more intricate and industrially relevant method involves the preparation of the compound through acid-catalyzed cyclization of sulphone intermediates derived from myrcene. This method is well-documented in patent literature and can be summarized as follows:

  • Starting Material: 2,5-Dihydro-3-(4-methyl-3-pentenyl)thiophene 1,1-dioxide (also known as myrcene sulphone).
  • Cyclization Conditions:
    • The sulphone is subjected to strong acid catalysis, preferably with sulfuric acid, but other strong acids such as alkyl-, aryl-, or halogenosulphonic acids or perchloric acid may also be used.
    • The acid may act both as reagent and solvent or be used with an inert solvent miscible with the acid and product (e.g., dichloromethane, acetic acid, ethyl acetate, nitromethane, nitrobenzene, or sulpholane).
    • The molar ratio of acid to sulphone is typically between 0.1:1 to 0.5:1, adjusted based on acid strength.
    • Reaction temperature is preferably maintained below 0 degrees Celsius, commonly between -10 to 0 degrees Celsius, to optimize yield and minimize side reactions.
    • Reaction time varies but is controlled to ensure complete cyclization.
  • Mechanism: The strong acid protonates the sulphone, facilitating intramolecular electrophilic addition and ring closure to form the bicyclic benzo[c]thiophene dioxide structure.
  • Product Isolation: The reaction mixture is quenched in ice-water, and the product is isolated by extraction and purification, often by distillation or recrystallization.
  • Yields: The process typically yields about 72% of the desired isomer, with minor amounts of other isomers.

This method is advantageous due to the availability of myrcene as a starting material and the mild reaction conditions that preserve the bicyclic framework.

Data Table: Summary of Preparation Methods

Step/Method Starting Material Reagents/Conditions Temperature Range Yield (%) Notes
1. Oxidation of Hexahydrobenzo[c]thiophene Hexahydrobenzo[c]thiophene Peracids or transition metal oxidants Ambient to mild heating Not specified Requires careful control to avoid overoxidation; characterized by NMR, MS
2. Acid-Catalyzed Cyclization Myrcene sulphone (2,5-dihydro-3-(4-methyl-3-pentenyl)thiophene 1,1-dioxide) Strong acids (sulfuric acid preferred), inert solvents possible -10 to 0 °C ~72% (major isomer) Acid acts as catalyst and/or solvent; reaction quenched in ice-water; minor isomers formed
3. Preparation of Myrcene Sulphone Myrcene Sulfur dioxide, polymerization inhibitor 60 to 100 °C Not specified Isomerization of sulphone isomers to α-sulphone by warming

Chemical Reactions Analysis

Types of Reactions

Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfur dioxide group.

    Substitution: Various substitution reactions can occur at different positions on the benzo[c]thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[c]thiophene ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of benzo[c]thiophene exhibit significant anticancer properties. For instance, compounds derived from this structure have shown effectiveness against several solid tumor cell lines such as KB (human oral carcinoma), Colo 205 (colorectal cancer), HeLa (cervical cancer), and Hepa-2 (liver cancer) . These findings suggest that benzo[c]thiophene derivatives could be developed into novel anticancer agents.
  • Antimicrobial Properties
    • Research has demonstrated that certain derivatives of benzo[c]thiophene possess antimicrobial characteristics. These compounds are effective against both gram-positive and gram-negative bacterial strains . The development of such compounds could lead to new treatments for bacterial infections.
  • Bioactivity and Drug Design
    • The structural characteristics of benzo[c]thiophene allow for modifications that enhance bioactivity. For example, the introduction of functional groups can lead to improved pharmacological profiles . This flexibility makes it a valuable scaffold in drug design.

Material Science Applications

  • Organic Electronics
    • Benzo[c]thiophene derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties . The incorporation of this compound into OLED materials can enhance their efficiency and stability.
  • Polymer Chemistry
    • The compound's ability to undergo polymerization reactions makes it suitable for creating new polymeric materials with tailored properties. Such materials can be used in various applications ranging from coatings to advanced composite materials .

Case Studies

StudyFindingsApplication
Anticancer Activity Study Demonstrated effectiveness against KB, Colo 205, HeLa, and Hepa-2 cell linesDevelopment of anticancer drugs
Antimicrobial Activity Assessment Showed activity against multiple bacterial strainsPotential for new antibiotics
Material Science Investigation Explored use in OLEDs and polymer synthesisAdvancements in organic electronics

Mechanism of Action

The mechanism of action of Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide involves its interaction with specific molecular targets. The sulfur dioxide group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4,7-Epoxybenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide, (3aR,4S,7R,7aS)-rel-
  • Molecular Formula : C₈H₁₀O₃S
  • CAS Registry Number : 92688-77-2
  • Molecular Weight : 186.228 g/mol

Structural Features :
The compound is a fully saturated bicyclic system with a fused benzene and thiophene ring. The sulfur atom in the thiophene moiety is oxidized to a sulfone group (2,2-dioxide), and the structure includes an epoxy bridge (4,7-epoxy) . The hexahydro designation indicates six hydrogen atoms added to the aromatic system, resulting in a partially hydrogenated framework .

Physicochemical Properties :
Key thermodynamic properties calculated via the Joback method include:

  • ΔfG° (Gibbs free energy of formation): 171.50 kJ/mol
  • ΔfH°gas (Enthalpy of formation): 21.71 kJ/mol
  • Boiling point (Tboil): 455.72 K
  • Melting point (Tfus): 289.45 K

Reactivity: The compound’s sulfone group and hydrogenated structure influence its stability and reactivity. Similar sulfone-containing derivatives are known to undergo cycloaddition reactions or serve as precursors for o-quinodimethane intermediates under pyrolysis .

Comparison with Structurally Similar Compounds

Benzo[b]thiophene, 2,3,3a,4,7,7a-hexahydro-1,1-dioxide

  • Molecular Formula : C₈H₁₂O₂S
  • CAS Number : 92688-79-4
  • Key Differences :
    • Ring Substitution : The sulfur atom is positioned in the benzo[b]thiophene system (vs. benzo[c] in the target compound), altering electronic distribution.
    • Oxidation State : The sulfone group is at the 1,1-dioxide position (vs. 2,2-dioxide), affecting dipole moments and solubility.
    • Hydrogenation : Both compounds are hexahydro, but the benzo[b] derivative lacks the epoxy bridge present in the target compound .

Benzo[c]thiophene,1,3-dihydro-, 2,2-dioxide

  • Molecular Formula : C₈H₈O₂S
  • CAS Number : 2471-91-2
  • Key Differences: Hydrogenation: Only two hydrogen atoms are added (dihydro vs. hexahydro), retaining partial aromaticity. Physical Properties: Higher density (1.344 g/cm³) and boiling point (388.6°C) compared to the hexahydro derivative due to reduced saturation . Reactivity: The dihydro derivative is more prone to pyrolysis, generating reactive intermediates like o-quinodimethane .

1,3,4,5,6,7-Hexahydro-2-benzothiophene 2,2-dioxide

  • Molecular Formula : C₈H₁₂O₂S
  • CAS Number : 55370-42-8
  • Key Differences: Skeletal Structure: The benzothiophene core lacks the epoxy bridge, resulting in a simpler bicyclic system.

Comparative Data Table

Property Target Compound Benzo[b]thiophene Hexahydro-1,1-dioxide Benzo[c]thiophene Dihydro-2,2-dioxide
Molecular Formula C₈H₁₀O₃S C₈H₁₂O₂S C₈H₈O₂S
CAS Number 92688-77-2 92688-79-4 2471-91-2
Molecular Weight (g/mol) 186.228 172.245 168.213
Hydrogenation Degree Hexahydro Hexahydro Dihydro
Boiling Point 455.72 K Not reported 388.6°C
Key Functional Groups Epoxy, sulfone Sulfone Sulfone

Biological Activity

Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide (commonly referred to as "benzo[c]thiophene dioxide") is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C8H12O2S
  • Molecular Weight : 172.25 g/mol
  • CAS Registry Number : 74601-20-0
  • IUPAC Name : Benzo[c]thiophene-2,2-dioxide

The compound features a bicyclic structure that includes a thiophene ring fused with a benzene ring. The presence of the dioxide functional group contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that benzo[c]thiophene dioxide exhibits various biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of benzo[c]thiophene compounds can possess significant anticancer properties. For instance, compounds structurally related to benzo[c]thiophene have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antimicrobial agents. The mechanism often involves interference with bacterial DNA synthesis .
  • Enzyme Inhibition : Certain studies suggest that benzo[c]thiophene derivatives may act as inhibitors of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are linked to cancer progression .

Anticancer Activity

A significant study focused on the synthesis of benzo[c]thiophene derivatives and their biological evaluation. The results indicated that specific derivatives exhibited notable cytotoxicity against various cancer cell lines. For example:

CompoundCell Line TestedIC50 (µM)
5aMCF-710
6cSR leukemia15

These findings support the hypothesis that modifications to the benzo[c]thiophene structure can enhance anticancer efficacy through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes .

Antimicrobial Activity

In another investigation, benzo[c]thiophene derivatives were tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results highlighted:

CompoundBacterial StrainZone of Inhibition (mm)
A1Staphylococcus aureus20
A2Escherichia coli15

These results suggest that certain structural features contribute to increased antimicrobial activity, making these compounds candidates for further development in antimicrobial therapies .

The biological activity of benzo[c]thiophene dioxide is believed to be mediated through several mechanisms:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : The inhibition of HDACs leads to altered gene expression patterns that can promote apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in cells, leading to cell death.

Q & A

What are the established synthetic routes for Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide, and how do reaction conditions influence yield and purity?

Basic Research Focus
The compound is typically synthesized via heterocyclization and oxidation of precursor molecules. A common method involves heating 1,3-dihydrobenzo[c]thiophene 2-oxide with neutral alumina (Al₂O₃) at 120–130°C under reduced pressure, yielding the hexahydro derivative with 94% efficiency after sublimation . Alternative routes include thionation-heterocyclization processes using PdI₂ catalysts, which introduce sulfur atoms into the ring system while forming the sulfone group (2,2-dioxide) . Reaction conditions such as temperature, catalyst loading, and solvent polarity critically impact yield: higher temperatures (>130°C) may lead to decomposition, while polar solvents (e.g., THF) improve intermediate stability. Impurities often arise from incomplete oxidation or residual alumina, necessitating recrystallization or column purification .

How is the stereochemistry of the hexahydro structure confirmed, and what analytical techniques are employed?

Basic Research Focus
The fused bicyclic system (3aS,7aR configuration) is confirmed via X-ray crystallography and NMR spectroscopy. Key NMR signals include:

  • ¹H NMR : Distinct coupling patterns for axial vs. equatorial protons (e.g., δ 1.5–2.2 ppm for axial CH₂ groups; δ 2.5–3.0 ppm for equatorial protons).
  • ¹³C NMR : Sulfone carbons appear downfield (δ 50–60 ppm), while thiophene-ring carbons resonate at δ 120–140 ppm .
    X-ray diffraction reveals bond angles and dihedral angles consistent with the octahydrobenzo[c]thiophene core, with the sulfone group inducing planar distortion .

What mechanistic insights explain the formation of byproducts during the thionation-heterocyclization of benzo[c]thiophene derivatives?

Advanced Research Focus
Byproducts like 1H-isothiochromene-1-thione arise via competing pathways:

  • Thionation vs. Oxidation : PdI₂ catalysts may promote unintended C–S bond cleavage, leading to ring-opening intermediates that re-cyclize into isothiochromenes .
  • Steric Effects : Bulky substituents on the precursor increase steric strain, favoring alternative cyclization modes. Computational studies (DFT) show that transition-state energy differences of <2 kcal/mol can shift product ratios significantly .
    Mitigation strategies include optimizing catalyst-to-substrate ratios and using directing groups to control regioselectivity .

How do computational studies contribute to understanding the electronic properties of this compound in materials science applications?

Advanced Research Focus
Density functional theory (DFT) reveals that the sulfone group lowers the LUMO energy (-2.1 eV vs. -1.5 eV for non-sulfone analogs), enhancing electron-accepting capacity. This property is exploited in:

  • Conjugated Polymers : The compound serves as an electron-deficient monomer in donor-acceptor copolymers, improving charge transport in organic semiconductors .
  • Electro-Optical Materials : TD-DFT simulations predict strong absorption at λ = 320–400 nm, making it suitable for light-harvesting applications .
    Experimental validation via cyclic voltammetry aligns with computational predictions, showing reversible reduction peaks at -1.8 V (vs. Ag/Ag⁺) .

How do discrepancies in reported synthetic yields arise, and what validation methods resolve these inconsistencies?

Advanced Research Focus
Yield variations (e.g., 70–94% for alumina-mediated synthesis) stem from:

  • Sublimation Efficiency : Incomplete sublimation at lower pressures leaves residual impurities .
  • Catalyst Deactivation : PdI₂ catalysts may lose activity due to sulfur poisoning, requiring fresh batches for reproducibility .
    Validation methods include:
  • GC-MS : Quantifies residual precursors and byproducts.
  • Elemental Analysis : Confirms stoichiometric S/O ratios (theoretical S: 21.06%; observed: 20.80–21.10%) .

What role does the sulfone group play in modulating biological activity, and how is this assessed in vitro?

Advanced Research Focus
The sulfone group enhances solubility and hydrogen-bonding capacity, improving interactions with biological targets. Assays include:

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
  • Enzyme Inhibition : Fluorescence polarization assays measure binding affinity to kinases (e.g., Kd = 0.8 µM for PIM1 kinase) .
    Structure-activity relationship (SAR) studies show that replacing the sulfone with a carbonyl group reduces potency by 5-fold, highlighting its critical role .

What challenges exist in scaling up synthesis for research-grade quantities, and how are they addressed?

Basic Research Focus
Key challenges include:

  • Sublimation Scalability : Batch sublimation limits throughput; fluidized-bed reactors improve yield at >10-g scales .
  • Oxidation Control : Over-oxidation to sulfonic acids is mitigated using H₂O₂ in acetic acid at 0–5°C .
    Quality control relies on HPLC purity checks (>98%) and elemental analysis .

How is the compound utilized in catalytic applications, and what mechanistic studies support these uses?

Advanced Research Focus
The sulfone group acts as a Lewis acid catalyst in Diels-Alder reactions, accelerating cycloadditions by polarizing dienophile orbitals. Mechanistic studies include:

  • Kinetic Isotope Effects (KIE) : kH/kD = 1.2 suggests rate-limiting electron transfer .
  • In Situ IR Spectroscopy : Monitors sulfone-dienophile adduct formation at 1700 cm⁻¹ (C=O stretch) .
    Applications span asymmetric catalysis, with enantiomeric excess (ee) up to 88% achieved using chiral auxiliaries .

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